molecular formula C11H8N2O3 B6414399 6-(3-Nitrophenyl)pyridin-3-ol CAS No. 1261991-99-4

6-(3-Nitrophenyl)pyridin-3-ol

Cat. No.: B6414399
CAS No.: 1261991-99-4
M. Wt: 216.19 g/mol
InChI Key: QWGOMZHRLPIBMK-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)pyridin-3-ol is an organic compound with the molecular formula C11H8N2O3 It features a pyridine ring substituted with a nitrophenyl group at the 6-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenyl)pyridin-3-ol typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the phenyl and hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Formation of 3-pyridyl ketones or aldehydes.

    Reduction: Formation of 6-(3-aminophenyl)pyridin-3-ol.

    Substitution: Formation of various substituted pyridine and phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)pyridin-3-ol involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s aromatic rings can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: Similar in structure but lacks the phenyl and hydroxyl groups.

    6-Phenylpyridin-3-ol: Similar but lacks the nitro group.

    3-Hydroxy-6-(4-nitrophenyl)pyridine: Similar but with the nitro group at a different position on the phenyl ring.

Uniqueness

6-(3-Nitrophenyl)pyridin-3-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

6-(3-nitrophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-4-5-11(12-7-10)8-2-1-3-9(6-8)13(15)16/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGOMZHRLPIBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692560
Record name 6-(3-Nitrophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-99-4
Record name 6-(3-Nitrophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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